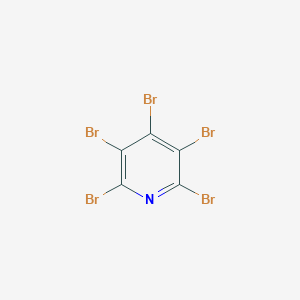

2,3,4,5,6-Pentabromopyridine

Descripción

2,3,4,5,6-Pentabromopyridine (C₅Br₅N) is a perhalogenated pyridine derivative where all five hydrogen atoms on the pyridine ring are replaced by bromine atoms. This compound is characterized by its high molecular weight (500.71 g/mol) and stability due to the strong carbon-bromine bonds . It serves as a critical intermediate in organic synthesis, particularly in nucleophilic substitution reactions, where bromine atoms act as leaving groups. For example, it reacts with sodium azide in dimethyl sulfoxide (DMSO) to yield triazidopyridines, which are precursors for explosives or pharmaceuticals . Its synthesis and reactivity have been extensively studied, with applications spanning agrochemicals, flame retardants, and specialty chemicals .

Propiedades

Fórmula molecular |

C5Br5N |

|---|---|

Peso molecular |

473.58 g/mol |

Nombre IUPAC |

2,3,4,5,6-pentabromopyridine |

InChI |

InChI=1S/C5Br5N/c6-1-2(7)4(9)11-5(10)3(1)8 |

Clave InChI |

ZWZXZEDDXXGEPS-UHFFFAOYSA-N |

SMILES |

C1(=C(C(=NC(=C1Br)Br)Br)Br)Br |

SMILES canónico |

C1(=C(C(=NC(=C1Br)Br)Br)Br)Br |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Reactivity Comparisons

Pentachloropyridine (C₅Cl₅N)

- Molecular Weight : 251.34 g/mol.

- Reactivity: Chlorine is less electronegative than bromine, making pentachloropyridine less reactive in nucleophilic aromatic substitution (NAS) reactions.

- Environmental Impact : Chlorinated pyridines generally exhibit lower persistence compared to brominated analogs, though data specific to pentachloropyridine are scarce.

Pentafluoropyridine (C₅F₅N)

- Molecular Weight : 181.06 g/mol.

- Reactivity : Fluorine’s high electronegativity enhances the electrophilicity of the pyridine ring, enabling rapid NAS reactions. Pentafluoropyridine is widely used in pharmaceuticals and electronic materials due to its stability and synthetic versatility .

- Applications : Key precursor in fluorinated drug candidates (e.g., antiviral agents) and liquid crystals for displays .

Tetrabrominated Pyridines (e.g., 2,3,5,6-Tetrabromo-4-aminopyridine)

- Molecular Weight : 409.70 g/mol (C₅H₂Br₄N₂).

- Reactivity: The amino group at the 4-position directs substitution reactions, reducing versatility compared to pentabromopyridine. Such compounds are niche intermediates in dye and corrosion inhibitor synthesis .

Physical and Environmental Properties

Notes:

- Brominated compounds like pentabromopyridine exhibit high lipophilicity (log Kow) and persistence, similar to DeBDE, a known persistent organic pollutant (POP) .

- Chlorinated analogs degrade faster due to weaker carbon-halogen bonds.

Case Study :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.